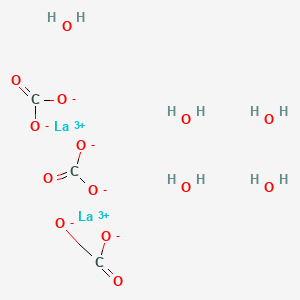

Lanthanum(III) carbonate pentahydrate

Description

Overview of Lanthanide Carbonates and Their Hydrates in Chemical Science

The lanthanide series, also known as the lanthanoid series, consists of 14 metallic chemical elements with atomic numbers 57 through 70, from lanthanum to ytterbium. wikipedia.org These elements are characterized by the filling of the 4f orbitals. wikipedia.org Lanthanide carbonates are a class of compounds formed between lanthanide(III) cations and carbonate anions. wikipedia.org They often exist as hydrates, incorporating a specific number of water molecules into their crystal structure.

These compounds are generally white crystalline solids with good thermal and chemical stability. epomaterial.com A key characteristic of lanthanide carbonates is their utility as precursors for the synthesis of other lanthanide compounds, such as oxides, which can be achieved through thermal decomposition (calcination). americanelements.comsphinxsai.com The thermal decomposition of lanthanum carbonates typically proceeds through the formation of intermediate oxycarbonates before yielding the final oxide product at high temperatures. sphinxsai.comresearchgate.net The specific decomposition pathway and the nature of the intermediates can be influenced by the atmosphere (e.g., air or nitrogen) in which the heating occurs. sphinxsai.com

The chemical bonding in lanthanide compounds, including carbonates, involves the 6s, 5d, and 4f orbitals. wikipedia.org The interaction between the lanthanide ion and the oxygen atoms of the carbonate group has been a subject of study, with research suggesting a degree of covalency in the Ln-O bond. researchgate.net

Significance of Lanthanum(III) Carbonate Pentahydrate in Contemporary Materials Chemistry and Environmental Science

Lanthanum(III) carbonate, in its various hydrated forms, plays a crucial role as a starting material in the synthesis of advanced materials. It is particularly important in the preparation of mixed oxides, which have a range of technological applications. wikipedia.org For instance, it is a precursor for producing lanthanum strontium manganite, a material used in solid oxide fuel cells, and certain high-temperature superconductors like La₂-xSrxCuO₂. wikipedia.org

In the realm of catalysis, lanthanum carbonate is a key component in fluid catalytic cracking (FCC) catalysts used in the petroleum industry. xingluchemical.commpmaterials.com These catalysts are essential for converting heavy crude oil into more valuable products like high-octane gasoline. samaterials.comstanfordmaterials.com The inclusion of lanthanum enhances the catalyst's activity and stability. stanfordmaterials.com

The compound also finds application in the production of specialty glasses. Lanthanum-containing glass exhibits a high refractive index and low dispersion, making it suitable for optical applications such as camera lenses. xingluchemical.com Furthermore, lanthanum carbonate is used in the manufacturing of certain ceramic materials, where it can improve properties like strength and durability. epomaterial.comguidechem.com

In environmental science, a significant application of lanthanum(III) carbonate is in water treatment, specifically for the removal of phosphate (B84403). stanfordmaterials.comnoahchemicals.com Excess phosphate in water bodies can lead to eutrophication, and lanthanum-based materials have shown to be effective at sequestering phosphate ions. nih.govmdpi.com Lanthanum carbonate reacts with phosphate to form insoluble and stable lanthanum phosphate, thereby removing it from the water. nih.govmdpi.com This property makes it a valuable tool for managing nutrient pollution in aquatic environments. stanfordmaterials.comnih.gov

Table 1: Key Applications of Lanthanum(III) Carbonate

| Field | Application |

|---|---|

| Materials Chemistry | Precursor for solid oxide fuel cell materials |

| Precursor for high-temperature superconductors | |

| Component in fluid catalytic cracking (FCC) catalysts | |

| Additive in high-refractive-index optical glass | |

| Component in advanced ceramic materials | |

| Environmental Science | Phosphate removal in water treatment |

Scope and Research Trajectory of this compound Studies

Current research on lanthanum(III) carbonate and its hydrates is multifaceted, exploring both fundamental properties and novel applications. One area of focus is the synthesis and morphological control of lanthanum carbonate particles. Studies have shown that techniques like ultrasound irradiation can influence the shape of the synthesized particles, producing needle-shaped or spherical structures, which can impact their subsequent use as precursors for materials like lanthanum oxide. rsc.org

The thermal decomposition process of lanthanum carbonate hydrates continues to be an area of active investigation. Detailed studies using techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are providing a deeper understanding of the intermediate compounds formed during decomposition, such as lanthanum dioxycarbonate, and how factors like the surrounding atmosphere affect the final product. sphinxsai.comresearchgate.net

In environmental applications, research is ongoing to optimize the use of lanthanum-based materials for phosphate removal. This includes the development of novel lanthanum-containing composite materials to enhance phosphate uptake capacity and reaction kinetics under various environmental conditions. nih.gov Studies are also investigating the underlying mechanisms of phosphate removal, which primarily involve the precipitation of insoluble lanthanum phosphate. nih.gov

The future trajectory of research is likely to involve the development of more efficient and cost-effective synthesis methods for lanthanum carbonate. cognitivemarketresearch.com There is also growing interest in exploring new applications for this versatile compound, potentially leveraging its binding properties in other environmental remediation contexts or in the development of new functional materials. cognitivemarketresearch.comresearchgate.net As the demand for high-performance materials and effective environmental solutions continues to grow, this compound and related compounds are poised to remain a significant focus of chemical research.

Properties

Molecular Formula |

C3H10La2O14 |

|---|---|

Molecular Weight |

547.91 g/mol |

IUPAC Name |

lanthanum(3+);tricarbonate;pentahydrate |

InChI |

InChI=1S/3CH2O3.2La.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |

InChI Key |

VXOUWWWMWQOBFL-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[La+3].[La+3] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Lanthanum Iii Carbonate Hydrates

Homogeneous Precipitation Techniques for Lanthanum(III) Carbonate Particle Formation

Homogeneous precipitation offers a method for producing uniform particles by slowly and uniformly generating the precipitating agent throughout the reaction solution. This avoids localized high concentrations of reactants, which can lead to irregular particle growth and agglomeration.

Urea (B33335) Hydrolysis-Based Synthetic Approaches

A widely utilized method for the homogeneous precipitation of lanthanum(III) carbonate involves the hydrolysis of urea. jocpr.com In this approach, an aqueous solution containing a soluble lanthanum salt, such as lanthanum(III) nitrate (B79036), is heated in the presence of urea. rsc.org The gradual decomposition of urea at elevated temperatures (typically around 80-90°C) releases carbonate and ammonium (B1175870) ions into the solution in a controlled manner. jocpr.com This slow generation of carbonate ions facilitates the uniform precipitation of lanthanum(III) carbonate.

The key reactions involved in this process are the hydrolysis of urea to produce ammonia (B1221849) and isocyanic acid, followed by the hydrolysis of isocyanic acid to form more ammonia and carbon dioxide. The released ammonia increases the pH of the solution, while the carbon dioxide forms carbonate ions, leading to the precipitation of lanthanum(III) carbonate. The stoichiometry of the resulting lanthanum carbonate can vary depending on the reaction conditions. For instance, one study reported the formation of La₂(CO₃)₃·1.7H₂O when synthesized without ultrasound.

Controlled Precipitation from Lanthanum Salts and Carbonate Sources

Another approach to homogeneous precipitation involves the controlled addition of a carbonate source to a solution of a lanthanum salt. Common lanthanum salts used include lanthanum(III) chloride and lanthanum(III) nitrate, while carbonate sources can include sodium carbonate, sodium bicarbonate, and ammonium bicarbonate. researchgate.netgoogle.comepo.org

A notable technique involves the reaction between lanthanum chloride and sodium bicarbonate. researchgate.net In one variation of this method, a small amount of sodium bicarbonate solution is initially added to an acidic solution of lanthanum chloride to create nucleation sites for lanthanum carbonate. researchgate.net Subsequently, the remaining sodium bicarbonate solution is added at a constant rate. This process allows for the simultaneous occurrence of the precipitation and neutralization reactions, maintaining a low pH environment (below 4.0) which minimizes the formation of lanthanum carbonate hydroxide (B78521) impurities. researchgate.net

The reaction between lanthanum chloride and ammonium bicarbonate has also been explored as a cost-effective and straightforward method for producing crystalline lanthanum carbonate hydrate (B1144303). google.com

Hydrothermal Synthesis Methods for Crystalline Lanthanum(III) Carbonate Hydrates

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials. This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel, often referred to as an autoclave. nih.gov The application of hydrothermal conditions to the synthesis of lanthanum(III) carbonate hydrates can lead to the formation of well-defined crystalline structures.

For instance, subjecting hydrated lanthanum(III) carbonate to hydrothermal conditions (water at high temperature and pressure) can result in the formation of lanthanum hydroxycarbonate (LaCO₃OH). google.comgoogle.com Research has also demonstrated the synthesis of lanthanum carbonate nanorods via a hydrothermal method, which have shown excellent performance in phosphate (B84403) adsorption. researchgate.net The reaction of lanthanum(III) nitrate with urea or thiourea (B124793) under specific conditions can also yield lanthanum hydroxycarbonate. google.comgoogle.com

Sonochemical and Ultrasound-Assisted Synthesis for Morphological Control

Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a valuable tool for controlling the morphology and particle size of materials. mdpi.com The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (around 5000 K), pressures (approximately 20 MPa), and cooling rates (about 10¹⁰ K s⁻¹).

Impact of Ultrasound Irradiation on Particle Morphology (e.g., Needle-shaped vs. Spherical)

The use of ultrasound irradiation during the synthesis of lanthanum(III) carbonate has a significant impact on the morphology of the resulting particles. Studies have shown that when lanthanum carbonate is synthesized from lanthanum nitrate and urea in the presence of ultrasound irradiation, needle-shaped particles are formed. rsc.orgresearchgate.net In contrast, the absence of ultrasound under similar thermal conditions leads to the formation of spherical particles. rsc.orgresearchgate.net This demonstrates the profound influence of sonication on directing the crystal growth process.

The stoichiometry of the product can also be affected by the application of ultrasound. For example, a sonochemically synthesized product was identified as La₂O(CO₃)₂·1.4H₂O, while the thermally synthesized counterpart was found to be La₂(CO₃)₃·1.7H₂O.

Role of Acoustic Cavitation in Material Synthesis

Acoustic cavitation is the primary mechanism through which ultrasound influences chemical reactions and material synthesis. The extreme conditions generated during the collapse of cavitation bubbles create unique environments for chemical reactions. There are two main regions of sonochemical activity: the interior of the collapsing bubble and the interfacial region between the bubble and the liquid.

The intense local heating and pressure gradients generated by acoustic cavitation can accelerate reaction rates and promote the formation of novel materials with unusual properties. In the context of lanthanum carbonate synthesis, the rapid and localized energy deposition from cavitation can influence nucleation and crystal growth patterns, leading to the formation of specific morphologies like the needle-shaped particles observed under sonication. The process can also enhance the dispersion of reactants, leading to more uniform particle formation. researchgate.net

Data Tables

Table 1: Comparison of Lanthanum Carbonate Synthesis Methods

| Synthesis Method | Precursors | Key Conditions | Resulting Morphology | Stoichiometry | Reference |

|---|---|---|---|---|---|

| Homogeneous Precipitation (Thermal) | Lanthanum nitrate, Urea | 80°C, No ultrasound | Spherical | La₂(CO₃)₃·1.7H₂O | |

| Sonochemical Synthesis | Lanthanum nitrate, Urea | Ultrasound irradiation | Needle-shaped | La₂O(CO₃)₂·1.4H₂O |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Lanthanum(III) carbonate | La₂(CO₃)₃ |

| Lanthanum(III) carbonate pentahydrate | La₂(CO₃)₃·5H₂O |

| Lanthanum(III) nitrate | La(NO₃)₃ |

| Urea | CO(NH₂)₂ |

| Lanthanum(III) chloride | LaCl₃ |

| Sodium carbonate | Na₂CO₃ |

| Sodium bicarbonate | NaHCO₃ |

| Ammonium bicarbonate | NH₄HCO₃ |

| Lanthanum hydroxycarbonate | LaCO₃OH |

| Isocyanic acid | HNCO |

| Ammonia | NH₃ |

Microwave-Assisted Co-precipitation Techniques

Microwave-assisted synthesis is a rapidly emerging technique in materials science, valued for its ability to produce materials with high yield and purity in a significantly shorter time frame compared to conventional heating methods. researchgate.net This method utilizes microwave radiation to directly and uniformly heat the reaction mixture, which can lead to the formation of nanoparticles with a narrow size distribution. researchgate.net While specific detailed protocols for the direct synthesis of this compound via microwave-assisted co-precipitation are not extensively documented in publicly available literature, the principles of this method can be applied.

A plausible approach involves the co-precipitation of lanthanum(III) carbonate from a solution of a lanthanum salt, such as lanthanum chloride or lanthanum nitrate, and a carbonate source, like sodium carbonate or ammonium carbonate, under microwave irradiation. The reaction temperature, microwave power, and irradiation time would be critical parameters to control the nucleation and growth of the crystals, thereby influencing the hydration state and morphology of the final product. For instance, a protocol for synthesizing lanthanum-doped carbon dots utilizes a microwave reactor to achieve temperatures up to 170°C with a ramp time of 5 minutes and a hold time of 1 minute. protocols.io Similar precise control of temperature and time would be essential for targeting the pentahydrate form of lanthanum carbonate. The uniform heating provided by microwaves can potentially lead to a more homogeneous product with a specific and consistent hydration state.

Thermal Decomposition as a Synthesis Route for Related Lanthanum Oxides

Thermal decomposition of lanthanum(III) carbonate hydrates serves as a crucial pathway for the synthesis of lanthanum oxides, which are technologically important materials. The process involves the carefully controlled heating of the carbonate precursor, leading to the sequential removal of water and carbon dioxide.

Lanthanum(III) carbonate hydrates, including the pentahydrate, are effective precursors for the synthesis of lanthanum oxide (La₂O₃). The thermal decomposition process typically begins with dehydration, where the water of hydration is removed at elevated temperatures. For lanthanum carbonate octahydrate, the complete removal of water to form anhydrous lanthanum carbonate occurs at temperatures up to about 345-400°C. sphinxsai.com Following dehydration, further heating leads to the decomposition of the anhydrous carbonate into lanthanum oxide. The entire conversion of lanthanum carbonate particles to lanthanum oxide is generally completed at approximately 725°C. rsc.org Microwave-assisted calcination has been shown to be an effective method for this conversion, with the generation of lanthanum oxide occurring at around 770°C. researchgate.net

The thermal decomposition of lanthanum(III) carbonate hydrates to lanthanum oxide is not a single-step process but involves the formation of stable intermediate compounds. After the initial dehydration to anhydrous lanthanum carbonate, the first major intermediate formed is lanthanum dioxycarbonate (La₂O₂CO₃). This transformation is typically observed at temperatures above 500°C, with one study identifying its formation at 575°C. sphinxsai.com

La₂(CO₃)₃·nH₂O → La₂(CO₃)₃ + nH₂O La₂(CO₃)₃ → La₂O(CO₃)₂ + CO₂ La₂O(CO₃)₂ → La₂O₂CO₃ + CO₂ La₂O₂CO₃ → La₂O₃ + CO₂

The final decomposition of lanthanum dioxycarbonate to lanthanum oxide occurs at higher temperatures, generally above 700°C. researchgate.net The atmosphere under which the calcination is performed can also influence the final products. While heating in a nitrogen atmosphere up to 900°C yields hexagonal lanthanum oxide, performing the decomposition in air can result in the formation of lanthanum trihydroxide. sphinxsai.com

| Decomposition Step | Temperature Range (°C) | Products |

| Dehydration | 30 - 400 | Anhydrous Lanthanum Carbonate (La₂(CO₃)₃) |

| Initial Decarboxylation | > 500 | Lanthanum Dioxycarbonate (La₂O₂CO₃) |

| Final Decomposition | > 700 | Lanthanum Oxide (La₂O₃) |

Influence of Reaction Conditions on Hydration State and Phase Purity

The synthesis of lanthanum(III) carbonate with a specific hydration state, such as pentahydrate, and high phase purity requires careful control over various reaction conditions. The most critical parameters include pH, temperature, and precursor concentrations.

The pH of the reaction medium is a crucial factor in determining the phase purity of the final product. The synthesis of lanthanum carbonate is often carried out by reacting a lanthanum salt with a carbonate source. If the pH of the solution becomes too high, there is a significant risk of forming lanthanum hydroxycarbonate (La(OH)CO₃) as an impurity. researchgate.net To mitigate this, it is recommended to conduct the precipitation in a low pH environment, typically below 4.0. researchgate.net This can be achieved by using sodium bicarbonate as the carbonate source, which allows the reaction to proceed at a lower pH and minimizes the formation of the hydroxycarbonate impurity. google.com

The temperature at which the precipitation and subsequent drying are carried out plays a significant role in determining the hydration state of the lanthanum carbonate. Different hydrates of lanthanum carbonate, such as the dihydrate (La₂(CO₃)₃·2H₂O), tetrahydrate (La₂(CO₃)₃·4H₂O), and octahydrate (La₂(CO₃)₃·8H₂O), can be selectively prepared by controlling the temperature. google.comepo.org For instance, lanthanum carbonate octahydrate can be produced by reacting lanthanum chloride or nitrate with sodium carbonate in an aqueous medium. google.com This octahydrate can then be carefully dried at a specific temperature, for example 80°C, to obtain the tetrahydrate form. google.com The preparation of the dihydrate form has also been reported, which is noted to be free of lanthanum hydroxycarbonate impurity and stable at ambient conditions. google.com

The concentration of the precursor solutions, namely the lanthanum salt and the carbonate source, can also influence the nucleation and growth of the crystals, which in turn can affect the hydration state and particle morphology. While the direct correlation between precursor concentration and the formation of the pentahydrate is not explicitly detailed in the available literature, it is a parameter that is generally controlled in precipitation reactions to achieve desired product characteristics.

| Parameter | Influence on Synthesis |

| pH | Controls phase purity; low pH (<4.0) is preferred to prevent the formation of lanthanum hydroxycarbonate. researchgate.net |

| Temperature | Determines the hydration state of the final product (e.g., dihydrate, tetrahydrate, octahydrate). google.comepo.org |

| Precursor Concentration | Affects crystal nucleation and growth, which can influence hydration state and morphology. |

Environmental Remediation and Sorption Mechanisms of Lanthanum Iii Carbonate Pentahydrate

Phosphate (B84403) Sequestration from Aqueous Systems and Wastewater

Lanthanum(III) carbonate is recognized for its capacity to effectively and selectively remove orthophosphate (PO₄) from aqueous systems, including municipal wastewater. nih.govdtu.dk This process is crucial for controlling phosphate levels and mitigating the environmental damage caused by eutrophication. frontiersin.orgnih.gov The trivalent lanthanum ion (La³⁺) exhibits a strong and specific affinity for phosphate ions, enabling the formation of stable lanthanum-phosphate complexes even at low phosphate concentrations. frontiersin.orgscitepress.org Studies have demonstrated that lanthanum carbonate can efficiently reduce phosphate concentrations in real effluent, meeting stringent discharge regulations. iwaponline.comnih.gov Its application is considered promising due to its high removal efficiency and simple operation. scitepress.org

The removal of orthophosphate by lanthanum carbonate is a multifaceted process governed by several interconnected mechanisms. nih.gov These mechanisms, which include precipitation, electrostatic attraction, ligand exchange, and surface complexation, collectively contribute to the high efficiency of phosphate sequestration. nih.govresearchgate.net The dominant mechanism can vary depending on environmental conditions such as the pH of the solution.

A primary mechanism for phosphate removal is the precipitation of highly insoluble lanthanum phosphate (LaPO₄). nih.govmdpi.com In an aqueous environment, particularly under acidic conditions, lanthanum carbonate can dissociate to release lanthanum ions (La³⁺). frontiersin.orgpatsnap.com These free lanthanum ions react with phosphate ions present in the water to form a stable, solid precipitate of lanthanum phosphate. frontiersin.orgpatsnap.com This process effectively removes phosphate from the soluble phase, making it unavailable biologically. mdpi.compatsnap.com Geochemical simulations and analysis of reaction products confirm that phosphate removal by lanthanum-containing materials occurs via the precipitation of this poorly soluble LaPO₄ solid. nih.gov

Electrostatic attraction plays a crucial role, especially under acidic to neutral pH conditions. frontiersin.orgresearchgate.net The surface of lanthanum carbonate can become positively charged, attracting the negatively charged phosphate species (such as H₂PO₄⁻ and HPO₄²⁻). frontiersin.orgresearchgate.net This initial attraction facilitates the subsequent, more permanent removal mechanisms. researchgate.net

Surface complexation is another key mechanism by which lanthanum carbonate binds phosphate. researchgate.net This process involves the formation of inner-sphere and outer-sphere complexes between the lanthanum ions at the surface of the adsorbent and the phosphate ions. doi.org In an inner-sphere complex, a direct covalent bond is formed between the lanthanum and the phosphate group, leading to a very stable configuration. doi.org Investigations into lanthanum-based materials like lanthanum hydroxide (B78521) have shown that surface hydroxyl groups can undergo ligand exchange to form various surface complexes, a process that is likely analogous in lanthanum carbonate systems. doi.orgacs.orgsci-hub.se While not as extensively detailed as other mechanisms for lanthanum carbonate specifically, hydrogen bonding can also contribute to the adsorption process by facilitating the interaction between phosphate species and the adsorbent surface.

The efficiency of phosphate removal by lanthanum carbonate is significantly influenced by the pH of the solution. frontiersin.org The optimal pH range for phosphate adsorption is generally in the acidic to weakly acidic range. frontiersin.orgdoi.org Research indicates that the maximum adsorption capacity is often achieved at a pH of approximately 2.9 to 3.0. frontiersin.org One study found that the adsorption amount increased sharply as the pH rose from 1.0 to 3.0 and then decreased slowly with a further increase in pH. frontiersin.org

This pH dependency is largely due to its effect on the surface charge of the lanthanum carbonate and the speciation of phosphate in the solution. frontiersin.org Under acidic conditions (pH 2.0–6.0), the adsorbent surface tends to carry more positive charges, which promotes the strong electrostatic attraction of negatively charged phosphate species, primarily H₂PO₄⁻. frontiersin.org The point of zero charge (pHpzc) of lanthanum carbonate was observed to shift from 2.1 before adsorption to 6.5 after phosphate adsorption, indicating that the uptake of phosphate neutralizes the positive surface charge. frontiersin.org While peak efficiency is in the acidic range, some studies have shown that amorphous lanthanum carbonate can exhibit strong phosphate removal performance over a broad pH range, from 3.0 to 11.0. iwaponline.comnih.gov

| pH Condition | Effect on Adsorption | Primary Phosphate Species | Reference |

|---|---|---|---|

| 1.0 - 3.0 | Adsorption amount increases sharply | H₂PO₄⁻ | frontiersin.org |

| 2.9 - 3.0 | Maximum adsorption capacity observed (e.g., 101.6 - 106.6 mg/g) | H₂PO₄⁻ | frontiersin.org |

| > 3.0 | Adsorption amount slowly decreases | H₂PO₄⁻, HPO₄²⁻ | frontiersin.org |

| 3.0 - 11.0 | Strong and stable performance reported for amorphous form | H₂PO₄⁻, HPO₄²⁻, PO₄³⁻ | iwaponline.comnih.gov |

The study of adsorption kinetics reveals the rate at which phosphate is removed from a solution by lanthanum carbonate. Research consistently shows that the adsorption process follows a pseudo-second-order kinetic model. nih.goviwaponline.comnih.govnih.gov This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The initial phase of adsorption is typically rapid, followed by a slower phase as the system approaches equilibrium. iwaponline.com

| Kinetic Model | Applicability to Lanthanum Carbonate | Implication | Reference |

|---|---|---|---|

| Pseudo-Second-Order | Well-described fit for experimental data | Chemisorption is the rate-limiting step | nih.goviwaponline.comnih.govnih.gov |

Adsorption thermodynamics provide insight into the spontaneity and energy changes associated with the phosphate sequestration process. The thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated from experimental data. Studies have reported negative values for ΔG°, indicating that the adsorption of phosphate onto lanthanum carbonate is a spontaneous process. iwaponline.comresearchgate.net However, findings on the enthalpy change have varied, with some studies reporting an endothermic process (positive ΔH°) and others an exothermic one (negative ΔH°). frontiersin.orgiwaponline.comresearchgate.net A positive ΔH° suggests that higher temperatures favor adsorption, while a negative ΔH° indicates the opposite. iwaponline.comresearchgate.net A positive ΔS° value suggests increased randomness at the solid-liquid interface during adsorption. researchgate.net

| Thermodynamic Parameter | Observed Value/Sign | Interpretation | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG°) | Negative | The adsorption process is spontaneous. | iwaponline.comresearchgate.net |

| Enthalpy (ΔH°) | Positive (Endothermic) | Adsorption is favored at higher temperatures. | frontiersin.orgresearchgate.net |

| Negative (Exothermic) | Adsorption is favored at lower temperatures. | iwaponline.com | |

| Entropy (ΔS°) | Positive | Increased randomness at the solid-liquid interface. | researchgate.net |

Selectivity of Phosphate Adsorption in Complex Matrices

Lanthanum(III) carbonate demonstrates a remarkable selectivity for phosphate ions, even in the presence of various competing anions commonly found in water and wastewater. This high selectivity is a critical attribute for its application in environmental remediation, ensuring the targeted removal of phosphate without being significantly hindered by other substances.

Research has shown that amorphous lanthanum carbonate nano-adsorbents maintain a high preference for phosphate over other ions such as fluoride (B91410) (F⁻), chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and bicarbonate (HCO₃⁻). nih.gov This selectivity is crucial for treating real-world effluents where phosphate is often present in a complex mixture of different ions. The strong affinity between lanthanum and phosphate is a key reason for this selectivity, which is often attributed to the formation of highly stable and insoluble lanthanum phosphate complexes. mdpi.com

The performance of lanthanum-based adsorbents, including lanthanum carbonate, is influenced by the surrounding water matrix. However, studies have consistently highlighted their strong anti-interference ability. researchgate.net This allows for effective phosphate removal across a range of environmental conditions and water compositions. For instance, in a real effluent sample, lanthanum carbonate was able to efficiently reduce the phosphate concentration from 3.2 mg P/L to below 0.5 mg P/L at a relatively low adsorbent dose. nih.gov

The following table summarizes the selectivity of lanthanum carbonate for phosphate in the presence of various competing ions, as indicated by research findings.

| Competing Ion | Selectivity for Phosphate | Reference |

| Fluoride (F⁻) | High | nih.gov |

| Chloride (Cl⁻) | High | nih.gov |

| Sulfate (SO₄²⁻) | High | nih.gov |

| Nitrate (NO₃⁻) | High | nih.gov |

| Bicarbonate (HCO₃⁻) | High | nih.gov |

Minimization of Lanthanum Ion Release in Environmental Applications

A crucial consideration for the environmental application of any adsorbent is the potential release of its constituent ions into the treated water, which could lead to secondary pollution. For lanthanum-based adsorbents, minimizing the leaching of lanthanum ions (La³⁺) is paramount to ensure their environmental safety and long-term viability.

Concerns have been raised regarding the potential for lanthanum accumulation and toxicity in aquatic organisms and humans following the use of lanthanum-based products for water treatment. researchgate.net Therefore, the stability of the lanthanum compound within the adsorbent is a key performance indicator.

Studies comparing different lanthanum compounds have indicated that lanthanum carbonate (LC) exhibits lower lanthanum leaching compared to lanthanum oxide (LO) and lanthanum hydroxide (LH). This superior stability suggests that lanthanum carbonate may have a greater lifespan in application and reduce the risk of secondary pollution. researchgate.net The choice of support material for the lanthanum compound can also play a significant role in minimizing ion release. Materials like clay minerals, such as zeolite and bentonite, are effective at fixing lanthanum, thereby reducing its potential to leach into the surrounding water. doi.org

The potential for lanthanum to become bioavailable to aquatic life is an area of active research. One study demonstrated that lanthanum from a modified clay product was bioavailable to and taken up by marbled crayfish. nih.govnih.gov This underscores the importance of developing lanthanum-based adsorbents with very low ion release characteristics to mitigate potential ecological impacts.

Role in Eutrophication Prevention in Aquatic Ecosystems

Eutrophication, the enrichment of water bodies with nutrients, primarily phosphorus, leads to excessive growth of algae and aquatic plants, oxygen depletion, and degradation of water quality. Lanthanum(III) carbonate, as part of a broader category of lanthanum-based materials, plays a significant role in preventing and mitigating eutrophication by effectively removing phosphate from aquatic ecosystems. nih.govnih.govnih.gov

The application of lanthanum-based compounds, often in the form of lanthanum-modified clays (B1170129), is a recognized method for in-lake phosphorus control. nih.govnih.gov These materials work by binding with dissolved phosphate in the water column to form highly insoluble lanthanum phosphate (LaPO₄). mdpi.comconsensus.app This process effectively locks away the phosphorus, making it unavailable for uptake by algae and other aquatic vegetation, thereby curbing their excessive growth.

Lanthanum-based treatments have been shown to be effective in reducing phosphorus concentrations in lakes, leading to improvements in water quality and a shift from hypereutrophic to oligo-mesotrophic conditions. acs.org The strong affinity of lanthanum for phosphate makes it a potent tool for managing both external phosphorus inputs and internal loading from sediments, which can be a persistent source of nutrients fueling eutrophication. nih.govnih.gov

By reducing the bioavailability of phosphorus, lanthanum(III) carbonate and related compounds help to restore the ecological balance in nutrient-polluted water bodies. This approach is considered a promising strategy for the remediation of phosphorus-polluted water. doi.org

Recovery and Recycling of Lanthanum from Spent Adsorbents

The economic viability and sustainability of using lanthanum-based adsorbents for environmental remediation are enhanced by the ability to recover and recycle the lanthanum from the spent material. This not only conserves a valuable rare earth element but also addresses the management of the used adsorbent.

Regeneration of lanthanum-based adsorbents allows for their multiple-use, which is a key characteristic for their economic feasibility. mdpi.com The process typically involves desorbing the captured phosphate, thereby restoring the adsorbent's capacity for further use.

The capture and release of lanthanum ions, as well as the adsorption of phosphate onto lanthanum-based materials, involve several key mechanisms:

Ion Exchange: This process involves the exchange of ions between the adsorbent material and the solution. In the context of lanthanum recovery, ion exchange resins can be used to capture La³⁺ ions from a solution. mdpi.com The mechanism involves the diffusion of ions to the resin surface, adsorption, the ion exchange reaction itself, and subsequent desorption and diffusion of the exchanged ions. numberanalytics.com For phosphate adsorption on lanthanum-based materials, ion exchange can also play a role. researchgate.netnih.gov

Surface Adsorption: This refers to the accumulation of ions or molecules on the surface of the adsorbent. The specific surface chemistry of the adsorbent and the chemical species present in the solution are critical factors influencing the attachment of lanthanum ions or the adsorption of phosphate. mdpi.com

Coordination: Lanthanum ions have a strong affinity for oxygen-containing ligands like phosphate. This leads to the formation of stable inner-sphere complexes on the adsorbent surface. doi.org This coordination is a primary mechanism for the high selectivity of lanthanum-based adsorbents for phosphate.

The regeneration of spent lanthanum-containing adsorbents is crucial for their sustainable use. The most common methods for regeneration involve the use of acid, alkali, or a combination of salt and alkali solutions. researchgate.netnih.gov

The choice of regenerant depends on the specific adsorbent material and the nature of the lanthanum-phosphate bond. For instance, a high concentration of hydroxide ions (OH⁻) from an alkaline solution can compete with phosphate ions for the active sites on the adsorbent, facilitating the release of phosphate. doi.org Similarly, acidic solutions can be effective for desorbing lanthanum ions from ion exchange resins. nih.gov

Phytoremediation Potential for Heavy Metals (general lanthanide context)

Phytoremediation is a green technology that utilizes plants to remove, degrade, or stabilize contaminants, including heavy metals, from soil and water. nih.govcas.czmdpi.com In the context of lanthanides, including lanthanum, their application can enhance the phytoremediation potential of certain plants for heavy metals.

While lanthanum itself is not the target of remediation in this context, its application has been shown to promote the growth and heavy metal uptake of hyperaccumulator plants. Hyperaccumulators are plants that can tolerate and accumulate high concentrations of heavy metals in their tissues. nih.gov

Furthermore, the application of lanthanum has been observed to increase the translocation and bioaccumulation of heavy metals such as cadmium in S. nigrum. researchgate.net The improved antioxidant defense systems in plants treated with lanthanum may also contribute to their increased tolerance to heavy metals. researchgate.net These findings suggest that lanthanum can be used as a tool to improve the efficiency of phytoremediation efforts for cleaning up heavy metal-contaminated sites.

Catalytic Applications and Photocatalytic Properties

Lanthanum(III) Carbonate as a Catalyst Support and Precursor Material

Lanthanum(III) carbonate is a key precursor in the synthesis of various catalysts, where it is converted through calcination to lanthanum oxide (La₂O₃), the active catalytic species. The properties of the final catalyst are influenced by the characteristics of the initial lanthanum carbonate.

The role of lanthanum in FCC catalysts is to boost catalytic activity, leading to higher conversion rates and improved selectivity towards desired products. mpmaterials.commrforum.com It also helps to mitigate the deactivating effects of metal contaminants, such as vanadium, that are present in the crude oil feedstock. mrforum.com The high purity of refined lanthanum carbonate, often 99% or higher, ensures optimal performance and reliability in these demanding applications. mpmaterials.com Lanthanum and other rare earth elements are considered key markers for emissions from FCC units in petroleum refineries. researchgate.netresearchgate.net

Beyond FCC, lanthanum-based catalysts, often prepared from lanthanum(III) carbonate precursors, are utilized to enhance efficiency and selectivity in a variety of chemical transformations. Lanthanum(III) catalysts have demonstrated high activity in reactions such as transesterification. rsc.orgresearchgate.net For instance, catalysts derived from lanthanum compounds are effective for the practical transesterification of various esters with primary, secondary, and even tertiary alcohols. rsc.orgacs.org These catalysts can function as effective acid-base combined systems, promoting reactions that are otherwise challenging with conventional catalysts. rsc.org The development of highly efficient and stable heterogeneous catalysts is a key focus for cost-effective and sustainable industrial processes in the petrochemical and oil refining industries. semanticscholar.org

Photocatalytic Activity of Lanthanum-Based Compounds (including derived oxides/oxycarbonates)

Lanthanum-based materials, including oxides and oxycarbonates derived from lanthanum(III) carbonate, exhibit significant photocatalytic properties. These materials are investigated for their potential in environmental remediation, particularly for the degradation of persistent organic pollutants in water under light irradiation. taylorfrancis.comaristonpubs.com

Lanthanum-based photocatalysts have proven effective in degrading various organic pollutants, including textile dyes like methylene (B1212753) blue and antibiotics such as tetracycline (B611298). aristonpubs.comresearchgate.netmdpi.com For example, iron lanthanum oxide nanoparticles have been shown to degrade up to 90% of methylene blue under both UV and visible light. aristonpubs.com Similarly, lanthanum-doped composite catalysts have demonstrated high efficiency in the photodegradation of the antibiotic tetracycline hydrochloride. mdpi.comnih.govrsc.org In one study, a La-Fe co-doped SrTiO₃/TiO₂ composite achieved a 99.1% degradation rate of tetracycline under visible light. mdpi.com The photocatalytic process typically involves the generation of highly reactive oxygen species that break down the complex organic molecules into simpler, less harmful substances. mdpi.comnih.gov

The table below summarizes the photocatalytic degradation efficiency of various lanthanum-based catalysts for different organic pollutants.

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reference |

| Iron Lanthanum Oxide (FeLO) NPs | Methylene Blue | UV & Visible | 90 | aristonpubs.com |

| La/TiO₂@g-C₃N₄ | Tetracycline Hydrochloride | Visible | 97.29 | nih.gov |

| La-Fe Co-doped SrTiO₃/TiO₂ | Tetracycline | Visible | 99.1 | mdpi.com |

| La-doped CoFe₂O₄/TiO₂ | Methylene Blue | Visible | 99.14 | researchgate.net |

The photocatalytic efficiency of materials can be significantly enhanced by doping with lanthanum and by controlling their nanostructure. Doping semiconductors like titanium dioxide (TiO₂) or bismuth ferrite (B1171679) (BiFeO₃) with lanthanum can introduce beneficial changes to their electronic and structural properties. mdpi.comresearchgate.net

Key effects of lanthanum doping include:

Reduced Bandgap Energy: Lanthanum doping can lower the bandgap energy of the photocatalyst, allowing it to absorb a broader range of light, including more of the visible spectrum. mdpi.comresearchgate.net

Decreased Particle Size: The presence of La³⁺ ions can inhibit grain growth during synthesis, leading to smaller particle sizes and consequently a higher surface-to-volume ratio. bau.edu.lbmdpi.com A larger surface area provides more active sites for the photocatalytic reaction.

Improved Charge Separation: Lanthanum's unique 4f electronic configuration can help to trap photo-excited electrons, suppressing the rapid recombination of electron-hole pairs. researchgate.net This enhances the lifetime of charge carriers and increases the probability of them participating in redox reactions. mdpi.com

For instance, doping TiO₂ with lanthanum has been shown to improve its photocatalytic activity by decreasing the bandgap and enhancing the generation of hydroxyl radicals. mdpi.comresearchgate.net Similarly, La-doped BiFeO₃ nanocrystals exhibited higher photodegradation efficiency for Metachrome Yellow dye compared to undoped BiFeO₃, an effect attributed to increased charge separation and visible light absorption. researchgate.net

The fundamental mechanism of photocatalysis relies on the generation, separation, and migration of electron-hole pairs upon light absorption. mdpi.com When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap, electrons are excited from the valence band to the conduction band, leaving behind positively charged "holes".

The efficiency of a photocatalyst is heavily dependent on how effectively these charge carriers are separated and prevented from recombining. rsc.org Lanthanum-based materials and La-doping can facilitate this separation. researchgate.net The presence of lanthanum can create shallow potential traps for photogenerated electrons, which increases the spatial separation between electrons and holes. mdpi.com This enhanced charge separation increases the quantum yield of the photocatalytic process, as more electrons and holes are available to migrate to the catalyst's surface and generate reactive species like superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals, which are responsible for the degradation of organic pollutants. mdpi.commdpi.com

Application in Oxidative Coupling of Methane (B114726)

The oxidative coupling of methane (OCM) is a chemical process for the direct conversion of methane into more valuable C2 hydrocarbons, primarily ethylene (B1197577) and ethane (B1197151). Research into various catalytic materials for this reaction has included compounds of lanthanum. While lanthanum(III) oxide (La₂O₃) is more commonly studied, investigations into the role and performance of lanthanum carbonate, including its hydrated forms, have also been undertaken to understand the catalytic activity and the influence of different lanthanum phases on the reaction.

Detailed research by Taylor and Schrader (1991) explored the catalytic performance of several lanthanum compounds, including a lanthanum carbonate, for the oxidative coupling of methane. Their work provides valuable insights into how different forms of lanthanum behave under OCM reaction conditions and their relative effectiveness in converting methane to higher hydrocarbons.

The study compared the catalytic activity of La₂(CO₃)₃ with other lanthanum phases such as A-La₂O₃, La(OH)₃, and II-La₂O₂CO₃. The findings indicated that the initial form of the lanthanum material has a significant impact on its catalytic performance. Among the tested materials, lanthanum carbonate demonstrated notable activity for methane conversion and selectivity towards C2 products. The relative order of activity for methane conversion and selectivity to ethylene and ethane was reported as II-La₂O₂CO₃ > La₂(CO₃)₃ > La(OH)₃ > A-La₂O₃. acs.org

Post-reaction characterization of the catalysts revealed that the materials undergo significant transformations under the high temperatures typical for OCM. This suggests that the active catalytic phase may be different from the starting material. The presence of an oxycarbonate phase was found to be beneficial for the catalytic performance. acs.org

The catalytic performance data from the study by Taylor and Schrader (1991) for a lanthanum carbonate catalyst are summarized in the table below. The data illustrates the relationship between reaction temperature and the catalyst's ability to convert methane and selectively produce C2 hydrocarbons.

| Temperature (°C) | Methane Conversion (%) | C2 Selectivity (%) | C2 Yield (%) |

|---|---|---|---|

| 650 | 5.8 | 41.4 | 2.4 |

| 700 | 10.5 | 39.1 | 4.1 |

| 750 | 17.3 | 36.4 | 6.3 |

| 800 | 24.7 | 31.6 | 7.8 |

Data sourced from Taylor, R. P., & Schrader, G. L. (1991). Lanthanum Catalysts for CH4 Oxidative Coupling: A Comparison of the Reactivity of Phases. Industrial & Engineering Chemistry Research, 30(5), 1016–1023. The table presents the performance of the La₂(CO₃)₃ catalyst at a Gas Hourly Space Velocity (GHSV) of approximately 5800 h⁻¹, with a CH₄/O₂ ratio of 2.0 and partial pressures of 40.5 kPa for CH₄ and 20.3 kPa for O₂.

Further research in the field has often focused on lanthanum oxides, with the understanding that carbonate species can sometimes act as a poison to the catalyst. researchgate.net However, the work by Taylor and Schrader highlights that under certain conditions, a lanthanum carbonate precursor can be an effective starting material for the oxidative coupling of methane.

Advanced Materials Science Applications Non Biological

Synthesis of Mesoporous and Macroporous Lanthanum-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Lanthanum-based MOFs (La-MOFs) have attracted significant interest due to their potential in catalysis, gas separation, and luminescence. The synthesis of La-MOFs with controlled porosity, specifically mesoporous (pore size 2-50 nm) and macroporous (>50 nm) architectures, is crucial for applications requiring the accommodation of large molecules.

While various lanthanum salts are utilized, the synthesis of La-MOFs typically involves a hydrothermal or solvothermal reaction where a lanthanum precursor, such as lanthanum nitrate (B79036) or lanthanum chloride, is mixed with a multitopic organic linker in a suitable solvent. chalcogen.roresearchgate.net For instance, terephthalate-based La-MOFs have been synthesized via a hydrothermal reaction. americanelements.com By carefully controlling reaction parameters such as time and temperature, unique micron-scale, brick-shaped La-MOFs with tunable mesoporous and macroporous structures can be achieved. americanelements.comresearchgate.net It is speculated that the formation of this heterogeneous porous architecture results from changes in the composition and structure of the building units during the synthesis process. americanelements.com

One common method for synthesizing La-MOFs involves dissolving a lanthanum salt and an organic linker like 1,4-benzenedicarboxylic acid (BDC) in a solvent such as N,N-dimethylformamide (DMF). chalcogen.ro The mixture is then heated, for example, at 120°C for 48 hours, leading to the formation of the crystalline La-MOF product. chalcogen.ro The resulting materials often exhibit high thermal stability, which is a desirable property for many applications. chalcogen.roresearchgate.net The carbonization of La-based MOFs can also lead to novel structures; for example, carbonization can reshape the lanthanum oxide component into rods, creating parallel channels within the carbonized framework. mdpi.comnih.gov

The table below summarizes typical synthesis parameters for La-MOFs, although it is important to note that these examples use lanthanum nitrate as the precursor, the general principles apply to syntheses starting from other lanthanum salts.

| Parameter | Condition | Reference |

| Lanthanum Source | Lanthanum nitrate hexahydrate | chalcogen.ro |

| Organic Linker | 1,4-benzenedicarboxylic acid (BDC) | chalcogen.ro |

| Solvent | N,N-dimethylformamide (DMF) | chalcogen.ro |

| Method | Reflux / Solvothermal | chalcogen.ro |

| Temperature | 120 °C | chalcogen.ro |

| Reaction Time | 48 hours | chalcogen.ro |

Dielectric Properties and Electronic Device Applications

Lanthanum(III) carbonate is a key precursor for producing lanthanum oxide (La₂O₃), a material with significant potential in the electronics industry due to its excellent dielectric properties. The thermal decomposition of lanthanum carbonate yields lanthanum oxide, which is then utilized in various electronic components.

In the continuous effort to miniaturize microelectronic devices, traditional silicon dioxide (SiO₂) gate dielectrics have become too thin, leading to unacceptable leakage currents. researchgate.net This has driven the search for alternative materials with a higher dielectric constant (high-k), which allows for a physically thicker film to maintain the same capacitance, thereby reducing leakage. Lanthanum oxide (La₂O₃) has emerged as a promising high-k material, boasting a dielectric constant of approximately 27. rsc.org

Lanthanum carbonate can serve as a precursor for the La₂O₃ layers. The carbonate is converted to the oxide, which is then deposited as a thin film using techniques like Atomic Layer Deposition (ALD) or Metal Organic Chemical Vapour Deposition (MOCVD). rsc.orgrsc.org La₂O₃ films exhibit desirable properties, including low leakage currents and high thermal stability. nih.gov Research has shown that La₂O₃ films can achieve very low leakage currents of less than 10⁻⁸ A/cm² and a dielectric breakdown of 4.2 MV/cm. rsc.org However, during the MOCVD growth of La₂O₃, lanthanum carbonate can sometimes be detected as a principal impurity within the film, which can influence its electrical properties. rsc.org

| Property | Value | Reference |

| Dielectric Constant (k) of La₂O₃ | ~27 | rsc.org |

| Leakage Current | < 1 x 10⁻⁵ A/cm² | nih.gov |

| Thermal Stability | Up to 950 °C | nih.gov |

Gas Sensors

Materials derived from lanthanum carbonate are effective in the fabrication of gas sensors, particularly for the detection of carbon dioxide (CO₂). Current time information in Copenhagen, DK. Sensitive materials composed of a composite of lanthanum oxide, hydroxide (B78521), and carbonate phases have been synthesized using flame spray pyrolysis. Current time information in Copenhagen, DK. Research has established a positive correlation between the carbonate content in these materials and their sensor response towards CO₂. Current time information in Copenhagen, DK. These sensors demonstrate highly selective CO₂ detection in the parts-per-million (ppm) range, even in humid air, making them suitable for environmental monitoring of greenhouse gases. Current time information in Copenhagen, DK. Lanthanum oxycarbonate films have also been specifically investigated for CO₂ detection, with their electrical resistance changing in response to CO₂ concentrations.

Thermo-electric Devices

Thermoelectric devices convert heat energy into electrical energy and vice-versa. The efficiency of a thermoelectric material is quantified by the dimensionless figure-of-merit (ZT). Lanthanum-containing compounds are actively researched for high-temperature thermoelectric applications. Materials such as lanthanum telluride (La₃₋ₓTe₄) and lanthanum-doped calcium cobaltite (B72492) (Ca₃₋ₓLaₓCo₄O₉) are notable examples. nih.gov

Lanthanum telluride has shown excellent high-temperature thermoelectric performance, with a ZT of ~1.1 at 1275 K. Similarly, lanthanum doping in calcium cobaltite ceramics has been shown to enhance the thermoelectric power factor and reduce thermal conductivity, leading to improved ZT values. While the direct use of lanthanum carbonate pentahydrate as a precursor is not always explicitly detailed in the synthesis of these complex materials, it is a common industrial source for producing the lanthanum oxide needed for the solid-state reaction or co-precipitation methods used to create these advanced thermoelectric ceramics. nih.gov

Solid Oxide Fuel Cells (SOFCs) are highly efficient electrochemical devices that convert chemical energy from a fuel directly into electricity. Lanthanum-based perovskite oxides are state-of-the-art materials for SOFC cathodes due to their high electronic and ionic conductivity and catalytic activity at high operating temperatures.

Two of the most common lanthanum-based cathode materials are Lanthanum Strontium Manganite (LSM or La₁₋ₓSrₓMnO₃) and Lanthanum Strontium Cobalt Ferrite (B1171679) (LSCF or La₁₋ₓSrₓCo₁₋yFeyO₃). researchgate.netrsc.org The synthesis of these materials often involves solid-state reactions or wet chemical methods like co-precipitation and sol-gel processes. chalcogen.rorsc.org

In these synthesis routes, lanthanum carbonate can be a key starting material. For instance, in the preparation of LSM, cationic precursors often decompose into their corresponding carbonates and oxycarbonates as intermediate steps before the final perovskite phase is formed upon calcination at high temperatures. chalcogen.ro Similarly, carbonate-based composite cathodes of LSCF have been investigated for low-temperature SOFCs. nih.gov The use of carbonate precursors is integral to achieving the desired phase purity and morphology of the final electrode material, which in turn dictates the performance of the fuel cell. nih.govCurrent time information in Copenhagen, DK.

Theoretical and Computational Chemistry of Lanthanum Iii Carbonate Pentahydrate Systems

Geochemical Modeling of Aqueous Systems for Environmental Fate Prediction

Geochemical modeling is a computational tool used to predict the speciation, solubility, transport, and ultimate fate of chemical compounds in aquatic environments. For lanthanum(III) carbonate, such models are crucial for assessing its environmental behavior, particularly concerning the potential release of lanthanum ions from its use as a phosphate (B84403) binder.

Models like PHREEQC or Geochemist's Workbench can be employed to simulate the interactions of lanthanum carbonate with natural waters. These models are built upon extensive thermodynamic databases and solve mass-balance and mass-action equations to determine the equilibrium state of a system. Key aspects of modeling the environmental fate of lanthanum carbonate include:

Speciation: In aqueous systems, the trivalent lanthanum ion (La³⁺) can form various aqueous complexes with common ligands found in natural waters, such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and phosphate (PO₄³⁻). Modeling helps predict the dominant lanthanum species under different pH and compositional conditions.

Solubility and Precipitation: The models predict the solubility of lanthanum carbonate under varying environmental conditions. They can determine whether the compound will dissolve, potentially releasing La³⁺ into the water column, or if conditions favor its precipitation, effectively sequestering the lanthanum in solid form.

Adsorption and Surface Complexation: The fate of lanthanum is also influenced by its interaction with mineral surfaces and organic matter present in sediments and soils. Geochemical models can simulate the adsorption of dissolved lanthanum species onto surfaces like clays (B1170129) or iron oxides, which can significantly impact its mobility.

These predictive models are essential for understanding how changes in environmental parameters, such as pH due to acid rain or the introduction of other ions, could affect the stability of lanthanum carbonate and the bioavailability of lanthanum.

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and bonding in materials like lanthanum(III) carbonate. DFT is a widely used computational method that calculates the electronic structure of many-body systems by mapping the complex interactions onto a functionally dependent electron density, offering a balance between accuracy and computational cost. umn.eduarxiv.org These studies are challenging for lanthanide compounds due to the complex nature of their 4f electrons but are critical for elucidating their properties. umn.edu

DFT calculations are used to determine the most stable geometric arrangement of atoms in the lanthanum carbonate crystal lattice, a process known as geometry optimization. researchgate.netsparkle.pro.brnih.gov By iteratively calculating the forces on each atom, the method finds the lowest energy configuration.

Quantum chemical calculations have been employed to elucidate the structural and bonding properties of La(III) carbonates. researchgate.net Studies investigating tri- and tetracarbonate complexes of lanthanum have shown that the coordination of the carbonate ligands (monodentate vs. bidentate) is highly dependent on the environment. researchgate.net For instance, in the gas phase, the most stable tetracarbonate complexes feature monodentate carbonate ligands. researchgate.net However, when the effects of aqueous solvation are included in the model, structures with fully bidentate coordination become the most energetically favorable. researchgate.net

Analysis of the electronic structure reveals that the interaction between the lanthanum(III) ion and the carbonate ligands is predominantly ionic, with very little covalent character. researchgate.net This finding is crucial for understanding the compound's chemical reactivity and behavior. The calculations also provide insights into orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the material's electronic properties and potential for catalytic activity. mdpi.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful experimental technique for probing the local atomic environment in crystalline and disordered materials. However, interpreting complex ssNMR spectra can be challenging. DFT-based calculations of NMR parameters, such as chemical shielding, provide a direct link between atomic structure and the experimental spectrum.

The Gauge-Including Projector Augmented Wave (GIPAW) method is a first-principles approach used to calculate NMR parameters in periodic solids. rsc.orgcecam.orgmdpi.com While a specific GIPAW study on lanthanum(III) carbonate pentahydrate is not prominently available, the methodology has been successfully applied to other complex lanthanum compounds to elucidate their crystal and electronic structures. rsc.orgnih.gov In such a study, the crystal structure is first optimized at the DFT level. Then, GIPAW calculations are performed on this optimized structure to predict the ¹³C and other relevant NMR chemical shifts. rsc.org

This computational approach is particularly valuable for hydrated compounds like this compound, which can exhibit significant structural disorder related to the water molecules and carbonate groups. By comparing the calculated chemical shifts with experimental ssNMR data, researchers can validate proposed crystal structures, identify different local environments for the carbonate and lanthanum ions, and gain a deeper understanding of the nature of structural disorder within the material. rsc.orgnih.gov

Adsorption Modeling (e.g., Langmuir, Pseudo-Second-Order Kinetics)

The primary application of lanthanum carbonate is the removal of phosphate from aqueous solutions. Understanding the kinetics and equilibrium of this adsorption process is vital for optimizing its performance. This is achieved by fitting experimental data to various adsorption models.

Kinetic Modeling: The rate at which phosphate is adsorbed onto lanthanum carbonate is typically analyzed using kinetic models. Overwhelmingly, studies show that the adsorption process is best described by the pseudo-second-order kinetic model . iwaponline.comiwaponline.comnih.govnih.gov This indicates that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the phosphate ions and the active sites on the lanthanum carbonate surface. iwaponline.comnih.gov

Adsorption Isotherm Modeling: The relationship between the amount of phosphate adsorbed and its equilibrium concentration in the solution is described by adsorption isotherms. The Langmuir model has been found to fit the experimental data for phosphate adsorption on lanthanum carbonate very well. iwaponline.comnih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent active sites. iwaponline.com This suggests that phosphate ions form a single layer on the surface of the lanthanum carbonate. The model is used to determine the maximum adsorption capacity (qₘ), a critical parameter for evaluating the adsorbent's effectiveness.

Below is a table summarizing typical findings from adsorption modeling studies of phosphate on lanthanum-based adsorbents.

| Model Type | Model Name | Key Finding |

| Kinetic Model | Pseudo-Second-Order | Consistently provides the best fit for kinetic data, indicating chemisorption is the dominant mechanism. iwaponline.comiwaponline.comnih.gov |

| Isotherm Model | Langmuir | Accurately describes the equilibrium data, suggesting monolayer adsorption onto a homogeneous surface. iwaponline.comnih.gov |

The maximum phosphate adsorption capacity (qₘ) for lanthanum carbonate, as determined by the Langmuir model, has been reported to be as high as 112.9 mg P/g. iwaponline.com

Kinetic Modeling of Thermal Decomposition Processes

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of this compound. The process typically occurs in distinct stages: an initial dehydration step where water molecules are lost, followed by decarboxylation at higher temperatures. sphinxsai.com The decomposition proceeds through an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), before finally forming lanthanum oxide (La₂O₃) at very high temperatures. sphinxsai.comresearchgate.netresearchgate.net

To understand the kinetics of these decomposition steps, model-free isoconversional methods are often employed. These methods analyze TGA data obtained at different heating rates to determine the activation energy (Eₐ) of the decomposition reaction without assuming a specific reaction model. Two of the most common model-free kinetic models used for this purpose are:

Flynn-Wall-Ozawa (FWO) Model : This model relates the heating rate to the temperature required to reach a specific degree of conversion (mass loss). researchgate.netcapes.gov.brchemrxiv.org

Kissinger-Akahira-Sunose (KAS) Model : This is another widely used isoconversional method that provides the activation energy as a function of the conversion fraction. researchgate.netcapes.gov.br

Studies on the thermal decomposition of lanthanum carbonate precursors, such as lanthanum oxalate (B1200264) hydrate (B1144303), show that the activation energy often depends on the extent of conversion. researchgate.netcapes.gov.br This indicates a complex, multi-step reaction mechanism. researchgate.netcapes.gov.br By applying these kinetic models, researchers can extract crucial parameters that describe the stability and decomposition behavior of the material.

The typical decomposition pathway is summarized below:

| Temperature Range | Process | Product(s) |

| ~30°C - 350°C | Dehydration (Loss of H₂O) | Anhydrous La₂(CO₃)₃ |

| ~350°C - 575°C | Initial Decarboxylation | Lanthanum Dioxycarbonate (La₂O₂CO₃) sphinxsai.com |

| > 700°C | Final Decarboxylation | Lanthanum Oxide (La₂O₃) sphinxsai.comresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Materials Design

The design and discovery of new materials can be accelerated by integrating artificial intelligence (AI) and machine learning (ML) with computational and experimental data. sciencedaily.com For rare-earth compounds, these approaches are particularly valuable due to the vast number of possible compositions and structures. sciencedaily.comutexas.edu

The general workflow involves several steps:

Data Generation: Large datasets of material properties are created. This data can come from high-throughput DFT calculations, which compute the properties of thousands of hypothetical compounds, or from existing experimental materials databases. sciencedaily.com

Model Training: An ML model (e.g., neural network, random forest) is trained on this dataset. The model learns the complex relationships between the material's composition and structure (inputs) and its resulting properties (outputs), such as stability, electronic bandgap, or binding energy for a target molecule. arxiv.orgresearchgate.net

Prediction and Discovery: The trained model can then be used to rapidly predict the properties of new, unexplored compounds, screening vast chemical spaces far more quickly than would be possible with DFT or experiments alone. sciencedaily.com

Experimental Validation: The most promising candidates identified by the ML model are then synthesized and characterized experimentally to validate the predictions. sciencedaily.com

In the context of lanthanum(III) carbonate, ML could be applied to:

Design Novel Adsorbents: By training a model on the properties of various substituted or doped lanthanum carbonates, researchers could predict new compositions with enhanced phosphate adsorption capacity or selectivity.

Discover New Catalysts: ML models could screen for lanthanum carbonate-based materials with optimal electronic structures for specific catalytic reactions.

Predict Stability: AI can assess the thermodynamic stability of new rare-earth compounds, guiding experimental efforts toward materials that are likely to be synthesizable. sciencedaily.com

This data-driven approach, which combines predictive modeling with targeted experiments, represents a modern paradigm in materials science that can accelerate the discovery of advanced materials based on lanthanum carbonate. sciencedaily.comarxiv.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies for Controlled Morphology and Purity

The synthesis of lanthanum(III) carbonate with defined particle shapes and high purity is a critical area of ongoing research. Conventional methods, such as the hydrolysis of trichloroacetate (B1195264) or hydrothermal reactions, often result in irregularly shaped particles. To overcome these limitations, researchers are exploring advanced synthesis techniques.

One promising approach is the use of ultrasound irradiation during the precipitation process. Studies have shown that the application of ultrasound can have a remarkable effect on the morphology of the resulting lanthanum carbonate particles. For instance, the synthesis from lanthanum nitrate (B79036) and urea (B33335) in the presence of ultrasound has been shown to produce needle-shaped particles, whereas the absence of ultrasound leads to the formation of spherical particles. This sonochemical approach offers a green chemistry alternative, as it can enhance reaction kinetics and yield smaller particles without the need for high temperatures or surfactants.

Another area of investigation is the use of homogeneous precipitation with agents like urea at elevated temperatures to produce uniform carbonate hydroxide (B78521) particles of lanthanum(III). This method allows for a controlled increase in pH, which is crucial for the formation of well-defined lanthanum carbonate particles. acs.org Researchers are also exploring precipitation reactions in controlled pH environments, such as reacting lanthanum chloride with sodium bicarbonate at a pH below 4.0, to minimize the formation of lanthanum carbonate hydroxide impurities. researchgate.net

The table below summarizes the effect of different synthesis methods on the morphology of lanthanum carbonate.

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology |

| Ultrasound Irradiation | Lanthanum nitrate, Urea | Presence of ultrasound | Needle-shaped particles |

| Conventional Precipitation | Lanthanum nitrate, Urea | Absence of ultrasound | Spherical particles |

| Controlled pH Precipitation | Lanthanum chloride, Sodium bicarbonate | pH < 4.0 | Reduced hydroxide impurities |

In-depth Understanding of Phosphate (B84403) Adsorption and Regeneration Mechanisms for Sustainable Water Treatment

Lanthanum(III) carbonate is a highly effective adsorbent for phosphate removal from water, a critical step in preventing eutrophication. frontiersin.orgnih.gov Future research is focused on elucidating the precise mechanisms of phosphate adsorption and developing efficient regeneration methods for the adsorbent, contributing to sustainable water treatment solutions.

The primary mechanism of phosphate removal by lanthanum-based materials involves the formation of a highly insoluble lanthanum phosphate (LaPO4) precipitate. researchgate.net Studies have shown that lanthanum carbonate effectively removes phosphate under weakly acidic conditions (pH 2.0–6.0), with a maximum adsorption amount of 106.6 mg/g at a pH of 2.9. frontiersin.org The adsorption process is understood to involve an in-situ anion substitution reaction, where carbonate ions on the surface of the adsorbent are exchanged for phosphate ions from the solution. frontiersin.orgdoi.org The adsorption kinetics of most lanthanum-based adsorbents, including lanthanum carbonate, are well-described by the pseudo-second-order model, and the isotherm process often aligns with the Langmuir model, suggesting monolayer adsorption. nih.gov

A key challenge for the practical application of lanthanum carbonate as a phosphate adsorbent is its regeneration and reuse. Research into regeneration methods is exploring the use of acid, alkali, and salt-alkali solutions. nih.gov The ability to effectively desorb the captured phosphate and restore the adsorbent's capacity is crucial for the economic viability and environmental sustainability of this water treatment technology. Furthermore, the recovered phosphate-rich solution could potentially be utilized as a fertilizer, creating a circular economy approach to nutrient management. nih.gov

Development of New Lanthanum(III) Carbonate-Based Heterogeneous Catalysts

Lanthanum(III) carbonate serves as a crucial component in various heterogeneous catalysts, particularly in the petroleum industry. wikipedia.orgmacsenlab.com Future research is aimed at developing novel lanthanum carbonate-based catalysts with enhanced activity, selectivity, and stability for a range of chemical transformations.

One of the most significant applications of lanthanum is in fluid catalytic cracking (FCC) catalysts, which are used to convert heavy crude oil into more valuable products like gasoline. macsenlab.com Lanthanum-rich rare earth carbonates are extensively used in these catalysts to enhance cracking reactions. macsenlab.com The development of more efficient FCC catalysts containing lanthanum carbonate can lead to improved yields of high-octane gasoline and other valuable products.

Beyond FCC, lanthanum carbonate is being explored as a catalyst and catalyst support for other reactions. It is a precursor for the synthesis of mixed oxides, such as lanthanum strontium manganite, which has applications in solid oxide fuel cells. wikipedia.org It is also used in the production of certain high-temperature superconductors. wikipedia.org Research is ongoing to expand the catalytic applications of lanthanum carbonate, leveraging its unique electronic and chemical properties.

Advanced Spectroscopic and Crystallographic Studies for Polymorphism and Hydration States

A thorough understanding of the crystal structure, polymorphism, and hydration states of lanthanum(III) carbonate is essential for optimizing its properties and applications. Advanced spectroscopic and crystallographic techniques are being employed to gain deeper insights into these fundamental characteristics.

Lanthanum carbonate can exist in various hydrated forms, with the octahydrate (La₂(CO₃)₃·8H₂O) being a common and well-characterized form. sphinxsai.comresearchgate.net X-ray diffraction (XRD) studies have revealed that lanthanum carbonate octahydrate has an orthorhombic crystal structure with the space group Pccn. sphinxsai.com The structure consists of a metal-coordinated complex with extensive intra- and inter-molecular hydrogen bonding. sphinxsai.comresearchgate.net It forms a layered structure with water molecules located both within the lattice and between the layers. acs.orgresearchgate.net

Various spectroscopic techniques are used to characterize lanthanum carbonate hydrates. Fourier-transform infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the carbonate ions and water molecules. sphinxsai.com Thermogravimetric analysis (TGA) is used to study the thermal decomposition of the hydrates, revealing the stepwise loss of water molecules and the subsequent decomposition of the carbonate to lanthanum oxide. sphinxsai.com For the octahydrate, the loss of water typically occurs between 30°C and 350°C, followed by decarboxylation at higher temperatures. sphinxsai.com

While much of the detailed crystallographic data available is for the octahydrate, a common form of lanthanum carbonate hydrate (B1144303) has an average of 3 to 5 water molecules. google.com Further research is needed to fully characterize the pentahydrate form and understand how its structure and properties differ from other hydrates. The table below presents the known crystallographic data for lanthanum carbonate octahydrate.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

Integration of Lanthanum(III) Carbonate Pentahydrate in Next-Generation Functional Materials

The unique properties of lanthanum(III) carbonate make it a promising candidate for integration into a variety of next-generation functional materials. heegermaterials.comamericanelements.com Research in this area is focused on harnessing its optical, electrical, and chemical characteristics to create advanced materials with novel functionalities.

In the field of optics, lanthanum carbonate is used for the tinting of glass. wikipedia.org Its incorporation into glass formulations can modify the refractive index and other optical properties. Lanthanum compounds are also essential in the production of green phosphors. americanelements.com

In electronics, lanthanum-based materials are used in the manufacturing of advanced ceramics. americanelements.com The catalytic and conductivity properties of lanthanide compounds are also being explored for various applications. americanelements.com For example, as a precursor to lanthanum oxide, lanthanum carbonate plays a role in the development of materials for solid oxide fuel cells and high-temperature superconductors. wikipedia.org

Sustainable Practices in Lanthanum Resource Recovery and Recycling

The increasing demand for rare earth elements like lanthanum necessitates the development of sustainable practices for their recovery and recycling from secondary sources. mdpi.com This approach not only conserves natural resources but also mitigates the environmental impact associated with mining and processing.